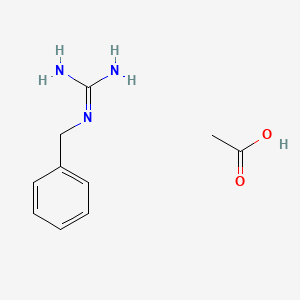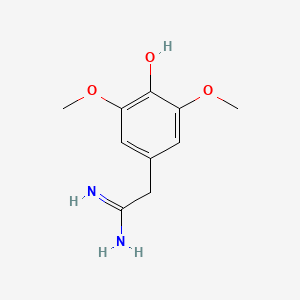![molecular formula C20H17FN6O3 B2724396 3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251552-42-7](/img/structure/B2724396.png)
3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN6O3 and its molecular weight is 408.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of novel compounds structurally related to the query compound, such as 1,2,3-triazole and 1,2,4-oxadiazole derivatives. These compounds have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. For example, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant antimicrobial properties, suggesting the potential of similar compounds in antimicrobial applications (Jadhav et al., 2017).
Antioxidant and Enzyme Inhibition
Compounds containing triazole, thiadiazole, and oxadiazole rings have been synthesized and shown to possess α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specific derivatives demonstrated notable DPPH and ABTS scavenging activity, indicating their potential as antioxidants and enzyme inhibitors (Menteşe et al., 2015).
Antifungal and Antibacterial Agents
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and screened for their antibacterial and antifungal activities. Some compounds reached the same level of antimicrobial activity as standard agents like Ampicillin and Flucanazole, underscoring the therapeutic potential of such molecules in treating infections (Helal et al., 2013).
Catalyst- and Solvent-Free Synthesis
Research on the catalyst- and solvent-free synthesis of benzamide derivatives, including triazole-containing compounds, offers a greener and more efficient approach to synthesizing these molecules. Such methodologies not only contribute to the field of sustainable chemistry but also enable the rapid production of compounds with potential biological activities (Moreno-Fuquen et al., 2019).
Cytotoxicity and Anticancer Activity
Investigations into the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight the potential of these compounds in cancer research. Some synthesized compounds were screened against Ehrlich Ascites Carcinoma (EAC) cells, indicating their relevance in the development of new anticancer therapies (Hassan et al., 2014).
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-12-3-8-17(29-2)15(9-12)22-19(28)20-23-18(25-30-20)16-11-27(26-24-16)10-13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJZJTAPYMIEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2724328.png)
![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)
![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)
![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)
